molecular formula C21H27N5O2S B2882617 5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872629-36-2

5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2882617
CAS No.: 872629-36-2
M. Wt: 413.54
InChI Key: GTCGFZIPAUELGK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in the six-membered ring is replaced by a nitrogen atom .


Molecular Structure Analysis

The compound has a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also has various substituents, including a diethylaminoethylthio group, a methyl group, and an o-tolyl group .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, depending on the substituents present. They can participate in nucleophilic substitution reactions, and their reactivity can be influenced by the electron-donating or electron-withdrawing nature of the substituents .

Scientific Research Applications

Synthesis of Polyfunctional Fused Heterocyclic Compounds

The synthesis of polyfunctional fused heterocyclic compounds involves the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid. This process yields compounds with potential applications in medicinal chemistry due to their structural complexity and functional diversity (Hassaneen et al., 2003).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to possess significant anti-inflammatory and analgesic properties. Such compounds could offer new therapeutic options for treating inflammation and pain (Abu‐Hashem et al., 2020).

Regioselective Amination of Condensed Pyrimidines

The study on 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione explores the regioselective amination of condensed pyrimidines, highlighting the synthetic versatility of these compounds in organic synthesis and potential pharmaceutical applications (Gulevskaya et al., 1994).

Nonlinear Optical Properties of Novel Compounds

Investigations into the nonlinear optical properties of novel styryl dyes derived from barbituric acid derivatives, such as 1,3-diethyl-5-(4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, have shown promise for these compounds in optical device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).

Antibacterial Evaluation of Barbituric Acid Derivatives

The synthesis and characterization of 5,5′-(arylmethylene)bis[1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-diones] have been undertaken to assess their in vitro antibacterial activity. Some compounds demonstrated antibacterial activity surpassing that of the reference drug ampicillin, indicating their potential as new antibacterial agents (Shukla et al., 2019).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Pyrimidine derivatives are a rich area of study due to their prevalence in biological systems and their potential for medicinal chemistry .

Properties

IUPAC Name

5-[2-(diethylamino)ethylsulfanyl]-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-6-26(7-2)12-13-29-19-16-18(24(4)21(28)25(5)20(16)27)22-17(23-19)15-11-9-8-10-14(15)3/h8-11H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCGFZIPAUELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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